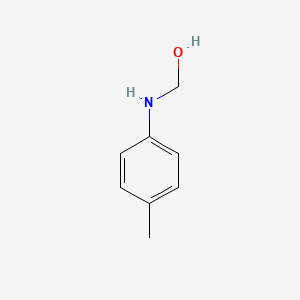
(4-Methylanilino)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Methylanilino)methanol is an organic compound characterized by the presence of a methanol group attached to a 4-methylaniline moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methylanilino)methanol typically involves the methylation of aniline derivatives. One common method is the hydrogen autotransfer (or hydrogen borrowing) reaction, where methanol is used as the methylating agent. This process is catalyzed by cyclometalated ruthenium complexes under mild conditions (60°C) with sodium hydroxide as the base .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product.
化学反应分析
Types of Reactions: (4-Methylanilino)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, such as amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .
科学研究应用
(4-Methylanilino)methanol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of (4-Methylanilino)methanol involves its interaction with specific molecular targets and pathways. For instance, in catalytic reactions, the compound undergoes dehydrogenation to form reactive intermediates, which then participate in further chemical transformations. The β-hydride elimination of methanol is often the rate-determining step in these processes .
相似化合物的比较
N-Methylaniline: Similar in structure but lacks the methanol group.
4-Methylaniline: Similar aromatic structure but without the methanol group.
Aniline: The parent compound without any substituents.
Uniqueness: (4-Methylanilino)methanol is unique due to the presence of both the methanol and 4-methylaniline moieties, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in various chemical reactions and applications .
属性
CAS 编号 |
61599-99-3 |
|---|---|
分子式 |
C8H11NO |
分子量 |
137.18 g/mol |
IUPAC 名称 |
(4-methylanilino)methanol |
InChI |
InChI=1S/C8H11NO/c1-7-2-4-8(5-3-7)9-6-10/h2-5,9-10H,6H2,1H3 |
InChI 键 |
REMBCRMECYJRQV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)NCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


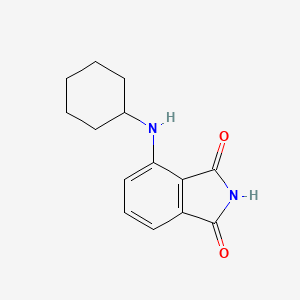
![Diethyl [2-(4-hydroxyanilino)ethyl]phosphonate](/img/structure/B14591774.png)
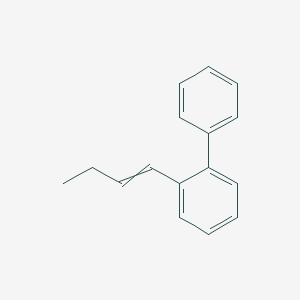

![1-{2-[(4-Methoxyphenyl)methoxy]phenyl}-1H-imidazole](/img/structure/B14591785.png)
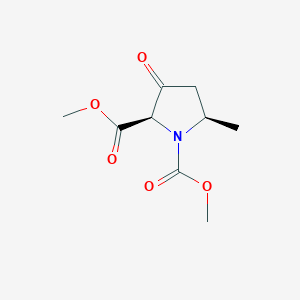
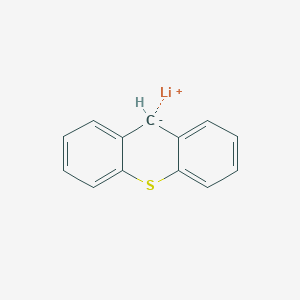

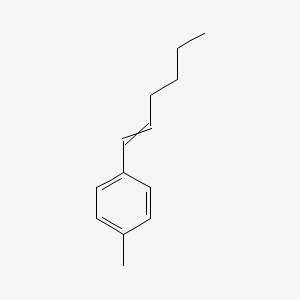
![2-{[(4-Bromophenyl)sulfanyl]methyl}-5-nitrofuran](/img/structure/B14591818.png)
![2-[4-(Chloromethanesulfonyl)-2-nitroanilino]ethane-1-thiol](/img/structure/B14591825.png)

![1-{[(5-Chlorothiophen-2-yl)methylidene]amino}imidazolidin-2-one](/img/structure/B14591842.png)

